molecular formula C15H12BrClN2O4 B4139827 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B4139827
M. Wt: 399.62 g/mol
InChI Key: JOWQLSZALYULDI-UHFFFAOYSA-N
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Description

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, nitro, methoxy, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-methoxy-3-methylbenzoic acid, followed by the formation of the amide bond with 2-chloro-4-nitroaniline. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different substituents replacing bromine or chlorine.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 5-bromo-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide
  • 5-bromo-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide

Uniqueness

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide core, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-8-5-9(16)6-11(14(8)23-2)15(20)18-13-4-3-10(19(21)22)7-12(13)17/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWQLSZALYULDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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